

Technical Analysis: FT-IR Spectroscopy of 2-Hydroxy-5-octylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-octylbenzaldehyde

CAS No.: 73318-92-0

Cat. No.: B3152299

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Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

2-Hydroxy-5-octylbenzaldehyde (CAS: 16265-86-6) represents a critical class of phenolic oxime precursors widely utilized in hydrometallurgy for metal extraction (specifically Cu^{2+}) and as an intermediate in the synthesis of Schiff base ligands for catalysis.[1]

From a vibrational spectroscopy standpoint, this molecule presents a unique dual-character profile:

- The Salicylaldehyde Core: Dominated by strong resonance-assisted intramolecular hydrogen bonding (RAHB) between the phenolic hydroxyl and the carbonyl oxygen.[1][2]
- The Aliphatic Tail: A lipophilic 5-octyl chain that introduces intense alkyl C-H stretching and bending modes, distinct from the aromatic backbone.[1]

This guide provides a rigorous protocol for the FT-IR analysis of this compound, moving beyond simple band assignment to the structural causality governing the spectrum.[1]

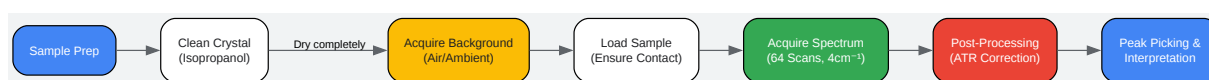
Experimental Protocol

To ensure reproducibility and high spectral fidelity, the following acquisition parameters are recommended. While KBr pellet transmission is the classical standard, Attenuated Total Reflectance (ATR) is preferred for this lipophilic semi-solid/viscous liquid to avoid moisture interference.

Method: Diamond ATR (Attenuated Total Reflectance)[3]

- Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS or MCT detector.[1]
- Accessory: Single-bounce Diamond ATR crystal.
- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Resolution for resolving Fermi resonance).
- Scans: 32 (Screening) to 64 (Publication Quality).
- Spectral Range: $4000 - 600\text{ cm}^{-1}$. [1][3]
- Apodization: Norton-Beer (Medium) or Happ-Genzel.[1]

Workflow Visualization



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Figure 1: Optimized workflow for ATR-FTIR acquisition of lipophilic phenolic aldehydes.

Theoretical Basis of Absorption

Understanding the spectrum of **2-Hydroxy-5-octylbenzaldehyde** requires dissecting the Resonance Assisted Hydrogen Bond (RAHB).[1]

Unlike free phenols (which absorb $\sim 3600\text{ cm}^{-1}$) or non-hydrogen-bonded aldehydes ($\text{C}=\text{O}$ $\sim 1700\text{ cm}^{-1}$), the proximity of the $-\text{OH}$ and $-\text{CHO}$ groups creates a stable 6-membered chelate ring.^[1]

- **Electronic Effect:** The hydrogen bond weakens the O-H bond (lowering force constant) and reduces the double-bond character of the Carbonyl ($\text{C}=\text{O}$), shifting both to lower frequencies.^[1]
- **Physical Consequence:** The O-H stretch becomes extremely broad and may overlap with the C-H stretching region, often centered around 3200 cm^{-1} but extending from 3500 to 2500 cm^{-1} .^[1]

Spectral Assignments & Interpretation^{[3][4][10][11][12]}

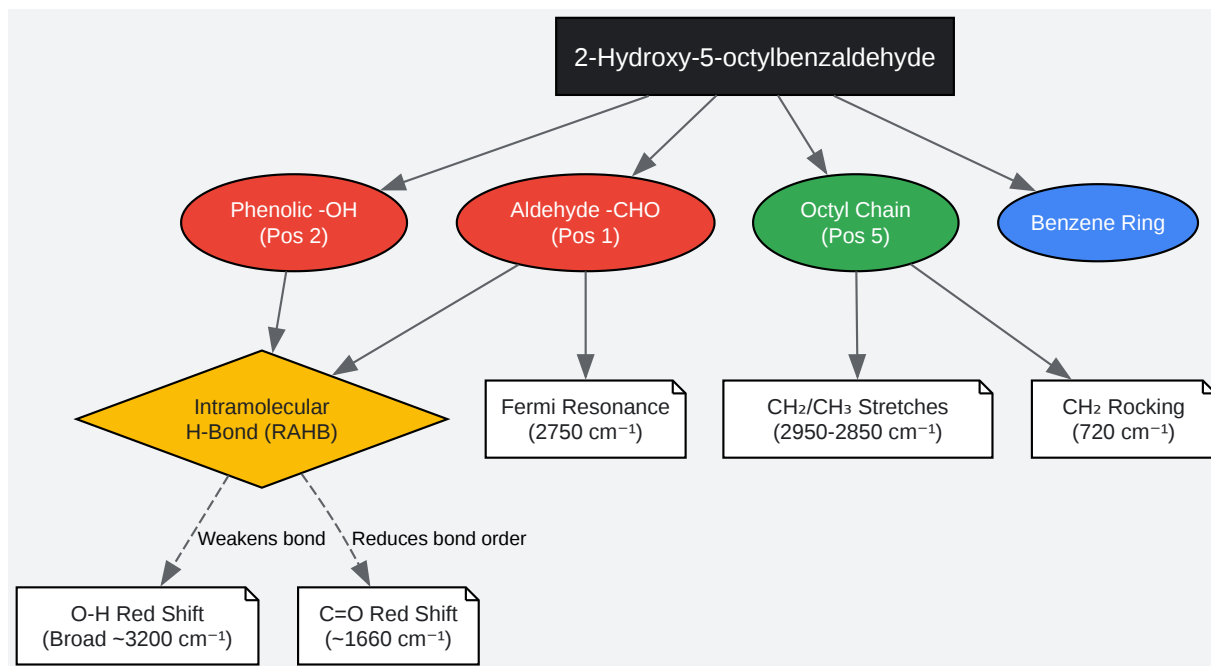
The following table synthesizes data from homologous salicylaldehyde derivatives and alkyl-substituted aromatics.

Table 1: Diagnostic Vibrational Modes

Functional Group	Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Mechanistic Note
Hydroxyl (-OH)	3200 – 3000	Broad/Weak	O-H Stretching (Chelated)	Critical Feature: Red-shifted due to strong intramolecular H-bond with C=O. [1] Often appears as a broad underlying "hump" rather than a sharp peak.[1]
Aliphatic Chain	2955	Strong	C-H Asymmetric Stretch (CH ₃)	Terminal methyl group of the octyl chain.
Aliphatic Chain	2925	Very Strong	C-H Asymmetric Stretch (CH ₂)	Dominant band due to the long octyl chain (8 carbons).
Aliphatic Chain	2855	Strong	C-H Symmetric Stretch (CH ₂)	Characteristic of long alkyl chains.
Aldehyde (CHO)	2850 & 2750	Medium	C-H Fermi Resonance	The C-H stretch of the aldehyde interacts with the overtone of the C-H bending (~1390 cm ⁻¹), splitting into a doublet. The 2850 band often merges with the alkyl C-H.[1]

Carbonyl (C=O)	1660 ± 10	Strong	C=O Stretching	Diagnostic: Shifted lower than typical aldehydes (1700 cm ⁻¹) due to conjugation with the ring AND the intramolecular H-bond.[1]
Aromatic Ring	1610, 1585	Medium	C=C Skeletal Vibrations	"Breathing" modes of the benzene ring.
Alkyl Bending	1465	Medium	CH ₂ Scissoring	Deformation of the methylene groups in the octyl chain.[1]
Phenolic C-O	1280 – 1260	Strong	C-O Stretching	Coupled with O-H in-plane bending.[1]
Alkyl Rocking	720	Medium	(CH ₂) _n Rocking	Confirmation: Indicates a long chain methylene sequence (n ≥ 4), confirming the octyl group.

Structural Logic Diagram



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Figure 2: Mechanistic relationship between chemical structure and observed IR bands.[1]

Validation & Quality Control

To validate the identity and purity of **2-Hydroxy-5-octylbenzaldehyde** using FT-IR, apply the following checks:

- The "Clean" Carbonyl: Ensure the C=O peak is a singlet around 1660 cm⁻¹.^[1] A shoulder or secondary peak at 1700+ cm⁻¹ indicates oxidation to the carboxylic acid or disruption of the H-bond (potentially due to water contamination or solvent effects).^[1]
- The Fermi Doublet: The presence of the band at ~2750 cm⁻¹ is the "fingerprint" of the aldehyde.^[1] If this is missing, the aldehyde functionality may have degraded.^[1]
- The Octyl Ratio: The intensity of the aliphatic C-H stretches (2950-2850 cm⁻¹) should be significantly higher than the aromatic C-H stretches (>3000 cm⁻¹) due to the high hydrogen count of the octyl chain (17 aliphatic H vs 3 aromatic H).^[1]

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- To cite this document: BenchChem. [Technical Analysis: FT-IR Spectroscopy of 2-Hydroxy-5-octylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3152299/docs#technical-analysis-ft-ir-spectroscopy-of-2-hydroxy-5-octylbenzaldehyde]

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